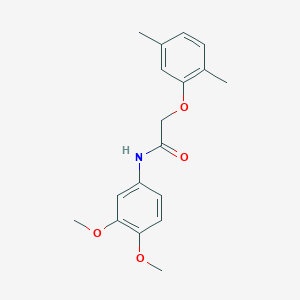
5-bromo-N-ethyl-2,3,4-trimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-ethyl-2,3,4-trimethylbenzamide, also known as BTEM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
5-bromo-N-ethyl-2,3,4-trimethylbenzamide is believed to exert its effects through the modulation of GABA receptors. GABA receptors are neurotransmitter receptors that play a critical role in the regulation of neuronal excitability. This compound has been found to bind to the benzodiazepine site on GABA receptors, enhancing the activity of GABA and leading to increased inhibition of neuronal activity. This mechanism of action is similar to that of benzodiazepines, a class of drugs commonly used to treat anxiety and insomnia.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant effects. In animal studies, this compound has been shown to reduce anxiety-like behavior and increase sleep duration. This compound has also been found to have anticonvulsant effects, reducing the severity and frequency of seizures in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
5-bromo-N-ethyl-2,3,4-trimethylbenzamide has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, this compound also has some limitations, including its limited solubility in aqueous solutions and its relatively low potency compared to other GABA receptor modulators.
Orientations Futures
There are several potential future directions for research on 5-bromo-N-ethyl-2,3,4-trimethylbenzamide. One area of interest is the development of more potent and selective GABA receptor modulators based on the structure of this compound. Another area of interest is the investigation of this compound's potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is potential for further exploration of this compound's anticancer properties and its potential as a cancer therapy.
Méthodes De Synthèse
The synthesis of 5-bromo-N-ethyl-2,3,4-trimethylbenzamide involves the reaction between 5-bromo-2,3,4-trimethylbenzoic acid and ethylamine. The reaction is carried out in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is purified through recrystallization, yielding this compound as a white crystalline solid.
Applications De Recherche Scientifique
5-bromo-N-ethyl-2,3,4-trimethylbenzamide has been found to have potential applications in various scientific research fields, including medicinal chemistry, neuropharmacology, and cancer research. In medicinal chemistry, this compound has been explored as a potential drug candidate for treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. In neuropharmacology, this compound has been investigated for its effects on the central nervous system, particularly its ability to modulate the activity of GABA receptors. In cancer research, this compound has been studied for its potential anticancer properties, particularly its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
5-bromo-N-ethyl-2,3,4-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-5-14-12(15)10-6-11(13)9(4)7(2)8(10)3/h6H,5H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAAANWLVITAQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C(=C1C)C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]ethylcyanamide](/img/structure/B5785561.png)




![2-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5785595.png)
![1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine](/img/structure/B5785602.png)
![1,5-dimethyl-N'-[(2-methyl-3-furoyl)oxy]-1H-pyrrole-2-carboximidamide](/img/structure/B5785610.png)


![[1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]cyanamide](/img/structure/B5785643.png)

